molecular formula C13H13N5O2 B2687093 1-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1448058-62-5

1-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2687093
CAS No.: 1448058-62-5
M. Wt: 271.28
InChI Key: PDQRMXVHBAHOST-UHFFFAOYSA-N
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Description

Historical Development of Triazole-Quinoline Hybrids

The integration of triazole and quinoline motifs represents a pivotal advancement in heterocyclic chemistry. Early synthetic approaches to such hybrids relied heavily on transition metal catalysts, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which limited substrate scope due to metal contamination concerns. A paradigm shift emerged with organocatalytic strategies, such as the two-step metal-free protocol developed by researchers using β-keto amides and o-carbonyl phenylazides in dimethylsulfoxide (DMSO) at 70°C. This method achieved yields of 48–96% for secondary and tertiary triazoloquinoline carboxamides, demonstrating superior efficiency compared to traditional routes.

The structural evolution of these hybrids is exemplified by 1-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-1,2,3-triazole-4-carboxamide (C₁₃H₁₃N₅O₂), which combines a partially saturated quinolinone core with a methyl-triazole carboxamide side chain. The SMILES notation (O=C1CCc2c(N1)ccc(c2)NC(=O)c1nnn(c1)C) reveals critical hydrogen-bonding donors and acceptors, enabling precise molecular recognition.

Table 1: Comparative Analysis of Triazole-Quinoline Hybrid Synthesis

Method Catalyst System Yield Range Key Advantage
Traditional CuAAC Cu(I)/ligand complexes 40–75% Rapid cycloaddition
Organocatalytic Diethylamine/DBU + KOH 48–96% Metal-free, broader substrate tolerance

Significance in Heterocyclic Chemistry Research

This compound’s architecture merges two privileged scaffolds:

  • Quinolinone framework : The 2-oxo-1,2,3,4-tetrahydroquinoline moiety provides planar aromaticity for π-π stacking interactions, while the lactam group enhances solubility through hydrogen bonding.
  • 1,2,3-Triazole-carboxamide : The methyl-triazole unit introduces metabolic stability via click chemistry-derived linkages, and the carboxamide group serves as a versatile handle for derivatization.

The molecular hybridization strategy addresses key challenges in heterocyclic synthesis:

  • Spatial orientation control through regiospecific triazole substitution at C4
  • Tautomeric stabilization of the quinolinone system via N-methylation
  • Balanced lipophilicity (LogP ≈ 1.8 predicted) from the tetrahydroquinoline saturation

Pharmacological Relevance of Molecular Hybridization Strategy

Triazole-quinoline hybrids exhibit multimodal bioactivity by leveraging complementary pharmacophores:

Antimicrobial Potential :
Analogous compounds demonstrate MIC values of 1.07–4.33 μg/mL against Gram-positive and Gram-negative pathogens through dual inhibition of DNA gyrase and membrane permeability modulation. The carboxamide group in particular enhances target binding, as evidenced by docking scores ≤-6.34 kcal/mol against microbial enzymes.

Anticancer Prospects :
Structural analogs show 40% growth inhibition in NCI-H522 lung cancer cells at 10 μM concentrations. The methyl-triazole carboxamide moiety improves cell permeability compared to carboxylic acid derivatives, overcoming limitations of earlier prototypes.

Table 2: Bioactivity Profile of Representative Triazole-Quinoline Hybrids

Hybrid Type Target Pathway IC₅₀/MIC Mechanism Insights
Carboxamide variant Microbial topoisomerase IV 1.07 μg/mL Competitive ATPase inhibition
Tetrahydroquinoline PI3K/AKT signaling 8.2 μM Allosteric kinase modulation

Position Within Current Drug Discovery Landscape

This compound occupies a strategic niche in targeted therapy development:

  • Molecular Weight : 271.27 g/mol, complying with Lipinski’s Rule of Five for oral bioavailability
  • Synthetic Scalability : Multi-gram synthesis achieved through optimized routes (25–50 mg batches commercially available)
  • ADMET Profile : Predicted Caco-2 permeability >5 × 10⁻⁶ cm/s and CYP3A4 inhibition risk <30%, suggesting favorable pharmacokinetics

Properties

IUPAC Name

1-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-18-7-11(16-17-18)13(20)14-9-3-4-10-8(6-9)2-5-12(19)15-10/h3-4,6-7H,2,5H2,1H3,(H,14,20)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQRMXVHBAHOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinoline derivative. One common approach is the cyclization of an appropriate precursor, such as a substituted aniline, with a diketone under acidic conditions. The resulting quinoline derivative is then reacted with a triazole precursor, often using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to form the triazole ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the quinoline ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the triazole ring.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of reduced quinoline derivatives.

  • Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound's biological activity has been explored in various assays, showing potential as an inhibitor of certain enzymes or receptors.

  • Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

  • Industry: Its unique chemical structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The target compound’s structure combines a triazole carboxamide with a tetrahydroquinolinone group. Key analogs include:

Compound Name Core Structure Key Substituents Biological Activity Reference
1-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-1,2,3-triazole-4-carboxamide (Target) 1,2,3-Triazole + tetrahydroquinolinone Methyl group at triazole N1; carboxamide linkage Hypothesized antiproliferative N/A
(E)-N-(4-((1-(4-Cyanophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-3-methoxybenzyl)-... (14j) 1,2,3-Triazole + methoxybenzyl 4-Cyanophenyl at triazole N1; methoxybenzyl backbone Antiproliferative (Lung Cancer)
5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole + carbamoylmethyl Amino group at C5; carbamoylmethyl at N1 SOS response inhibition (E. coli)
BK82760 (1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-...) 1,2,3-Triazole + pyrimidine-piperidine Trifluoromethylpyrimidine-piperidine backbone Undisclosed (likely oncology)

Key Observations :

  • Substituents on the triazole N1 (e.g., methyl vs. cyanophenyl) influence electronic properties and steric effects, which modulate biological activity .
Physicochemical Properties
Property Target Compound* 14j 14k BK82760
Molecular Weight ~315.3 g/mol (calculated) 507.6 g/mol 550.5 g/mol 369.3 g/mol
Melting Point Not reported 178.3°C 127.8°C Not reported
LogP (Predicted) ~2.1 (moderate lipophilicity) ~3.8 ~4.2 ~2.5
Solubility Likely moderate (amide + heterocycle) Low (high LogP) Very low Moderate

Notes:

  • The target compound’s lower molecular weight and LogP compared to 14j/14k suggest better bioavailability.
  • The tetrahydroquinolinone’s hydrogen-bonding capacity may enhance aqueous solubility relative to bromophenyl analogs .

Biological Activity

1-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article aims to synthesize current research findings and case studies regarding its biological activity.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₃N₅O₂
  • Molecular Weight : 271.27 g/mol
  • CAS Number : 1448058-62-5

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds demonstrate significant anticancer properties. For instance, compounds related to 1-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-1,2,3-triazole have shown promising results in inhibiting tumor cell proliferation.

Case Studies

  • Thymidylate Synthase Inhibition : A study highlighted that triazole derivatives exhibit potent inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Compounds with similar structures demonstrated IC₅₀ values ranging from 1.95 µM to 4.24 µM against TS, outperforming standard drugs like Pemetrexed (IC₅₀ = 7.26 µM) .
  • Cell Line Studies : In vitro studies reported significant antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). For example, a related triazole compound exhibited an IC₅₀ of 1.1 µM against MCF-7 cells .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been explored extensively. The compound's ability to inhibit bacterial growth has been documented in several studies.

Antimicrobial Efficacy

Research indicates that certain triazole derivatives show effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. For instance:

  • Compounds exhibiting good inhibition against E. coli and S. aureus were noted to have minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical in optimizing the biological activity of these compounds. Key findings include:

  • Substituent Positioning : Ortho-substituted compounds generally exhibit superior activity compared to meta or para substitutions.
  • Number of Substituents : Increased substitution often leads to decreased cytotoxicity; thus, monosubstituted derivatives are preferred for enhanced activity .

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